

Application Notes and Protocols: QBS10072S in Temozolomide-Resistant Glioblastoma Models

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Compound of Interest

Compound Name: QBS10072S

Cat. No.: B15571084

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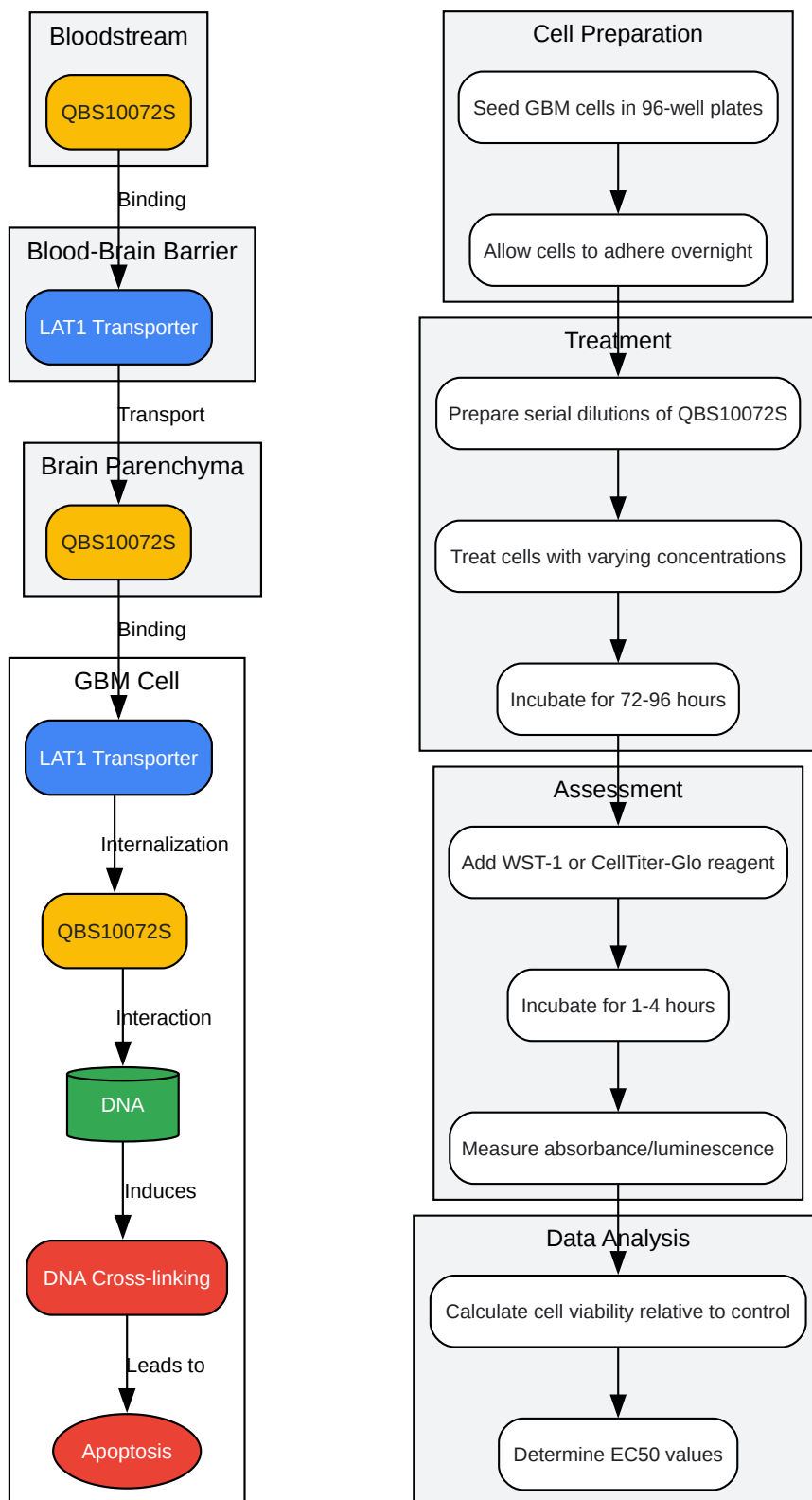
Introduction

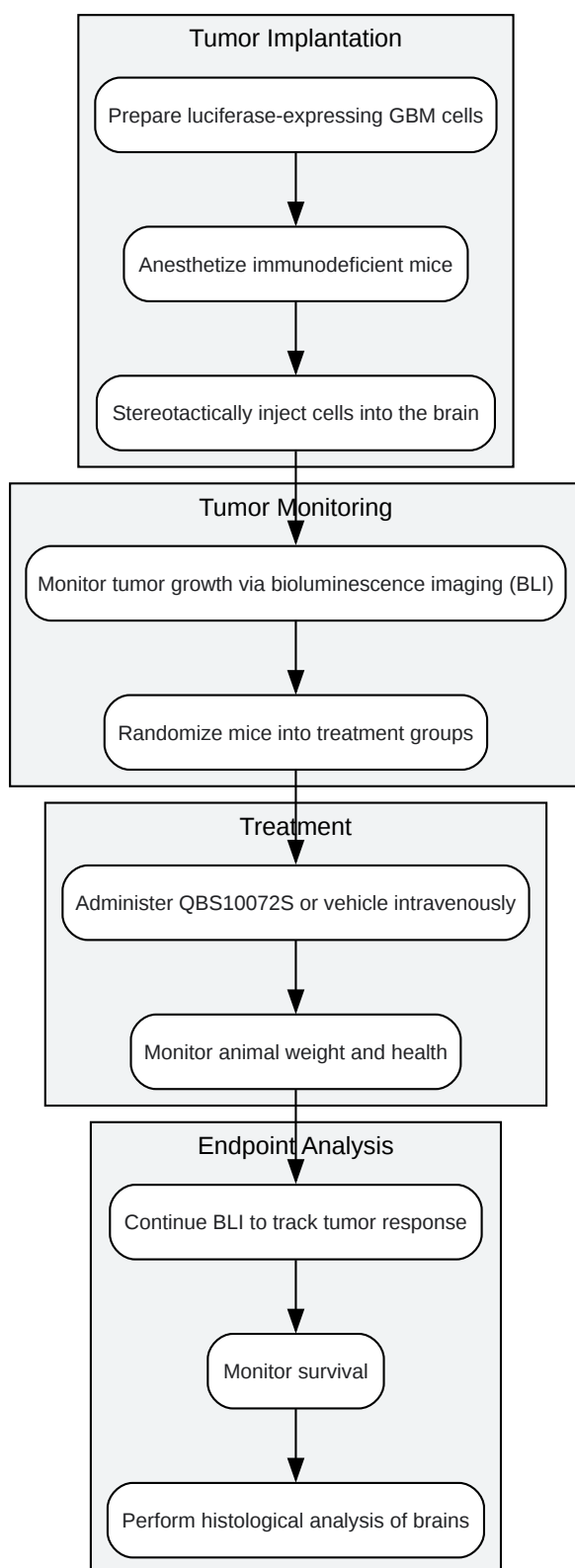
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for many patients. Standard-of-care chemotherapy with temozolomide (TMZ) is often rendered ineffective by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which is present in approximately 60% of newly diagnosed GBM patients.[1][2] **QBS10072S** is a novel, first-in-class chemotherapeutic agent designed to overcome this resistance. It is a blood-brain barrier (BBB) permeable compound that selectively targets the L-type amino acid transporter 1 (LAT1), which is highly expressed on GBM cells and the BBB but has low expression in normal brain tissue.[1][2] This targeted delivery mechanism allows **QBS10072S** to exert its cytotoxic effects specifically on tumor cells while sparing healthy tissue.[3]

QBS10072S consists of a potent cytotoxic component, tertiary N-bis(2-chloroethyl)amine, linked to a LAT1 substrate.[1][4] This "Trojan Horse" approach facilitates its transport into cancer cells, where it cross-links DNA, leading to cell cycle arrest and apoptosis.[3][4] Importantly, this mechanism of action is distinct from that of TMZ and is not susceptible to repair by MGMT, making **QBS10072S** a promising therapeutic for TMZ-resistant GBM.[1][3] Preclinical studies have demonstrated significant tumor growth suppression and improved survival in orthotopic GBM models.[1][2]

Signaling Pathways and Mechanism of Action

QBS10072S utilizes a targeted delivery and distinct cytotoxic mechanism to overcome temozolomide resistance in glioblastoma. The following diagram illustrates the key steps in its mechanism of action.





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